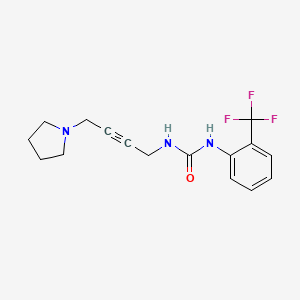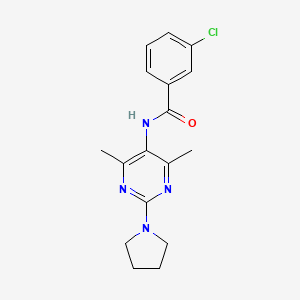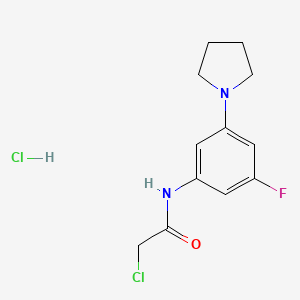![molecular formula C15H14F3N3O2S2 B2744735 4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine CAS No. 505056-99-5](/img/structure/B2744735.png)
4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine” is a chemical compound with immense potential for scientific research. It is a derivative of pyrimidine, a class of heterocyclic compounds that exhibit significant biological activity and are versatile objects for chemical modification . This compound is part of a larger group of 2-thio-containing pyrimidines and their condensed analogs .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, like our compound of interest, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique
Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds developed for diverse pharmacological activities. It has attracted significant interest due to its broad spectrum of pharmacological profiles. Morpholine derivatives exhibit potent pharmacophoric activities, suggesting their potential for the design and synthesis of novel therapeutic agents. This highlights the relevance of incorporating morpholine structures into chemical designs aimed at developing drugs with enhanced efficacy (Asif & Imran, 2019).
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus (OP) compounds, acting as acetylcholinesterase inhibitors, present a broad spectrum of potential serine hydrolase targets for pharmacological interventions. The review on serine hydrolase targets by Casida and Quistad (2005) elucidates the diversity of serine hydrolases potentially affected by OP compounds, offering insights into the mechanisms of toxicity and potential therapeutic targets for mitigating the effects of OP exposure. This research suggests that understanding the interaction between specific OP compounds and serine hydrolases could inform the development of targeted therapies for OP poisoning (Casida & Quistad, 2005).
Electrochemical Detection of Organophosphorus Pesticides
The detection of organophosphorus pesticides, such as Diazinon, through electrochemical methods, is a promising approach for environmental monitoring and potentially for guiding therapeutic interventions following exposure. The review by Lohrasbi-Nejad (2022) on electrochemical strategies for detecting Diazinon emphasizes the importance of rapid and precise detection methods. Such methods could aid in assessing the exposure levels to OP compounds, facilitating timely medical and environmental interventions to prevent or mitigate adverse effects (Lohrasbi‐Nejad, 2022).
Acetylcholinesterase Enzyme Matrices for Pesticide Sensors
The development of nanomaterial-based Acetylcholinesterase (AChE) sensors for detecting organophosphorus pesticides showcases the potential for applying advanced materials science in the development of diagnostic and therapeutic tools. Periasamy, Umasankar, and Chen (2009) review the use of nanomaterials as AChE immobilization matrices, highlighting the enhanced sensitivity and stability of these sensors. Such advancements in sensor technology could contribute to more effective monitoring of environmental and biological samples for OP exposure, guiding therapeutic interventions and public health measures (Periasamy, Umasankar, & Chen, 2009).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S2/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)25-9-13(22)21-3-5-23-6-4-21/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRYZLKPASKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)



![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)